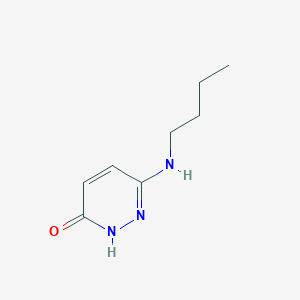

6-(丁氨基)哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-(Butylamino)pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structures and potential biological activities. For instance, the synthesis and biological activities of optically active pyridazinone derivatives with cardiotonic activity are reported, which suggests that 6-(Butylamino)pyridazin-3(2H)-one may also possess similar properties .

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves several steps, including the separation of diastereoisomers and enantioselective synthesis from amino acid precursors, as described in the synthesis of KF15232, a compound with a pyridazinone core . Additionally, an eco-friendly ultrasound-assisted synthesis method for pyridazinone derivatives has been reported, which could potentially be adapted for the synthesis of 6-(Butylamino)pyridazin-3(2H)-one .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, as well as X-ray crystallography . These techniques provide detailed information about the molecular conformation and the presence of intramolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, including coupling with aromatic aldehydes to form Schiff base compounds . The reactivity of these compounds is influenced by their molecular structure, particularly the presence of substituents on the pyridazinone ring, which can affect their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, including their physicochemical and pharmacokinetic properties, can be predicted using in silico methods . These properties, such as absorption, distribution, metabolism, excretion, and toxicity, are essential for assessing the compound's bioavailability and potential as a therapeutic agent.

科学研究应用

药理学:降压药

哒嗪酮衍生物已被研究作为降压药的潜在药物。连接到哒嗪酮核心上的丁氨基可以增强化合物通过作用于心血管系统中特定的受体或酶来调节血压的能力 .

抗炎应用

哒嗪酮化合物的抗炎特性使其成为治疗炎症性疾病的候选药物6-(丁氨基)哒嗪-3(2H)-酮可用于开发新的抗炎药物,可能靶向细胞因子通路或其他炎症介质 .

抗癌研究

在肿瘤学领域,哒嗪酮衍生物表现出抗癌活性。6-(丁氨基)哒嗪-3(2H)-酮的研究可能集中在其抑制癌细胞生长或诱导各种癌细胞系凋亡的能力 .

抗菌和抗真菌剂

该化合物的结构表明其可能用作抗菌剂或抗真菌剂。研究可以探索其对多种致病菌和真菌的功效,可能是通过破坏细胞壁合成或干扰必需酶 .

镇痛特性

哒嗪酮以其镇痛作用而闻名6-(丁氨基)哒嗪-3(2H)-酮可以对其镇痛特性进行研究,这可能涉及对伤害感受通路或与疼痛受体的相互作用的调节 .

农业:杀虫剂和除草剂活性

该化合物在农业方面也显示出作为杀虫剂或除草剂的希望。其应用可以是控制害虫种群或抑制杂草生长,有助于作物保护策略 .

功能化哒嗪的合成

该化合物可以作为合成各种功能化哒嗪的前体,这些哒嗪在药物化学中很有价值,用于创建具有增强的治疗特性的新药物分子 .

材料科学:有机半导体

属性

IUPAC Name |

3-(butylamino)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-2-3-6-9-7-4-5-8(12)11-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQPUKHWGKSPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NNC(=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533943 |

Source

|

| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88259-82-9 |

Source

|

| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。